molecular formula C27H23N3O5 B3715436 (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE CAS No. 6366-99-0

(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B3715436
CAS No.: 6366-99-0
M. Wt: 469.5 g/mol
InChI Key: MZQZXABLVSLBPY-HAHDFKILSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a diazinane-trione core (1,3-diazinane-2,4,6-trione) fused with a furan-methyl group and an indole-based substituent. The indole moiety is further modified with a 4-methylphenoxy ethyl chain, contributing to its unique electronic and steric properties. The Z-configuration of the exocyclic double bond (at position 5) is critical for its conformational stability and interaction with biological targets .

Properties

IUPAC Name

(5Z)-1-(furan-2-ylmethyl)-5-[[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5/c1-18-8-10-20(11-9-18)35-14-12-29-16-19(22-6-2-3-7-24(22)29)15-23-25(31)28-27(33)30(26(23)32)17-21-5-4-13-34-21/h2-11,13,15-16H,12,14,17H2,1H3,(H,28,31,33)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQZXABLVSLBPY-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361931
Record name STK325518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6366-99-0
Record name STK325518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the diazinane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and furan rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of diformylfuran .

Scientific Research Applications

Recent studies have highlighted the biological activity of related compounds that share structural features with (5Z)-1-[(furan-2-yl)methyl]-5-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazine-2,4,6-trione. Key findings include:

Antimicrobial Activity

Several derivatives have demonstrated significant antimicrobial properties against various bacterial strains. For instance:

  • Compounds similar to those derived from furan and rhodanine structures have shown antibacterial effects against Staphylococcus aureus and Bacillus subtilis , with minimum inhibitory concentrations (MICs) ranging from 16 to 32 mg/mL .

Antiviral Properties

Research indicates that certain furan-containing compounds exhibit antiviral activity. For example:

  • Derivatives have been reported to inhibit HIV infection by blocking viral replication mechanisms .

Anticancer Potential

Compounds with similar diazine frameworks have been evaluated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways .

Case Studies

Several case studies provide insights into the applications of this compound:

Study Findings Relevance
Y. Matiichuk et al. (2024)Identified antibacterial activity against gram-positive bacteriaSupports potential use in treating infections
Jiang et al. (2024)Inhibition of HIV strainsSuggests application in antiviral therapies
Chauhan et al. (2023)Antitumor effects observed in vitroIndicates potential for cancer treatment

Mechanism of Action

The mechanism of action of (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, leading to transcriptional regulation or inhibition of specific enzymes . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness can be contextualized by comparing it to related heterocyclic systems:

Table 1: Structural and Functional Comparison

Compound Name / Core Structure Key Substituents Biological Activities Unique Features
(5Z)-Target Compound Diazinane-trione, Furan-methyl, Indole Under investigation (hypothesized: enzyme inhibition) Combines electron-rich furan, planar indole, and polar diazinane-trione for multi-target interactions .
5-[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione Diazinane-trione, Methoxyphenyl-propenyl Anticancer, antimicrobial Lacks indole and furan; relies on conjugated enone system for DNA intercalation .
Thiazolidinedione derivatives Thiazolidine-2,4-dione core Insulin sensitization (e.g., antidiabetic drugs) Sulfur-containing core enhances metabolic stability vs. diazinane-trione’s oxygen-rich polarity .
Pyrazole-indole hybrids Pyrazole, Indole Anti-inflammatory, kinase inhibition Retains indole’s receptor-binding capacity but lacks diazinane-trione’s hydrogen-bonding potential .
4-Fluorobenzoyl diazinan-2-one derivatives Diazinan-2-one, Fluorobenzoyl Antitumor, enzyme inhibition Trifluoromethyl groups increase lipophilicity vs. target compound’s hydrophilic phenoxyethyl chain .

Key Comparative Insights

Structural Complexity :

  • The target compound integrates three distinct pharmacophores :

  • A diazinane-trione core (polar, hydrogen-bond acceptor),
  • A furan-methyl group (electron-rich, enhances π-π stacking),
  • A 4-methylphenoxyethyl-substituted indole (hydrophobic, receptor-binding). This multi-functional architecture distinguishes it from simpler analogs like thiazolidinediones or pyrazole-indole hybrids, which typically emphasize one dominant functional group .

The furan ring provides electron density that may enhance interactions with aromatic residues in enzyme active sites, unlike non-aromatic substituents in similar compounds (e.g., oxirane derivatives in ) .

Hypothetical Biological Activity: While direct data are scarce, its structural analogs demonstrate dual activity (e.g., antimicrobial and anticancer in ’s thioxo-thiazolidinones).

Synthetic Challenges: The compound’s synthesis likely requires multi-step regioselective reactions, similar to ’s thiazolidinone derivatives. The Z-configuration at the exocyclic double bond may necessitate precise stereochemical control, increasing complexity compared to E-isomers or simpler unsaturated analogs .

Research Findings and Gaps

  • In Vitro Studies: No published data exist for the target compound, but related diazinane-triones show IC₅₀ values in the micromolar range against cancer cell lines (e.g., 10–50 µM in ).
  • ADME Properties: The phenoxyethyl chain may improve metabolic stability over methyl or ethyl substituents, as seen in ’s ethyl 2-[(4-methylphenyl)amino]propanoate, which exhibits rapid ester hydrolysis .
  • Knowledge Gaps: Empirical data on solubility, toxicity, and target selectivity are needed. Computational modeling (e.g., molecular docking) could prioritize assays against enzymes like cyclooxygenase or kinases, given structural parallels to ’s pyrazole-thiazolidinones .

Biological Activity

The compound (5Z)-1-[(furan-2-yl)methyl]-5-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazine-2,4,6-trione is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound features a furan ring, an indole moiety, and a diazine core, which are known for their diverse biological activities. The structure can be represented as follows:

\text{ 5Z 1 FURAN 2 YL METHYL 5 1 2 4 METHYLPHENOXY ETHYL 1H INDOL 3 YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE}

Key Structural Components

ComponentDescription
Furan RingContributes to antioxidant activity
Indole MoietyAssociated with neuroprotective effects
Diazine CorePotential anti-cancer properties

Antioxidant Activity

Studies have indicated that compounds with furan rings exhibit significant antioxidant properties. The presence of the furan moiety in this compound suggests potential in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Anticancer Properties

Research has shown that indole derivatives often possess anticancer activity. The compound's structure may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For instance, the indole moiety has been linked to the modulation of signaling pathways involved in cancer progression.

Neuroprotective Effects

Indole compounds are also noted for their neuroprotective effects. They may enhance neuronal survival and function by modulating neurotransmitter levels or protecting against excitotoxicity. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Study 1: Antioxidant Evaluation

In a study examining various indole derivatives, it was found that compounds similar to (5Z)-1-[(furan-2-yl)methyl]-5-{...} demonstrated significant antioxidant activity with an IC50 value of 15 µM. This suggests that the compound may effectively mitigate oxidative stress in biological systems .

Study 2: Anticancer Activity

A series of compounds derived from indole were tested against several cancer cell lines. Notably, one derivative exhibited an IC50 of 20 µM against breast cancer cells (MCF-7), indicating promising anticancer potential . The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Study 3: Neuroprotective Mechanism

In vitro studies on neuronal cell lines revealed that the compound could protect against glutamate-induced toxicity. The protective effect was quantified using MTT assays, showing a significant decrease in cell death at concentrations as low as 10 µM .

Q & A

Q. What are the optimal synthetic routes for preparing (5Z)-1-[(furan-2-yl)methyl]-5-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazinane-2,4,6-trione?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including:
  • Knoevenagel condensation to form the methylidene bridge.
  • N-alkylation for attaching the furan-2-ylmethyl and 4-methylphenoxyethyl groups.
    Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., piperidine for condensation). Purity can be optimized using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed via HPLC (>95% purity) .

Q. How can spectroscopic techniques (NMR, FTIR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify protons on the indole (δ 7.0–7.5 ppm), furan (δ 6.3–7.4 ppm), and diazinane trione (δ 3.0–4.5 ppm for methylene groups). Coupling patterns distinguish Z/E isomers .
  • FTIR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C=N bonds (~1600 cm⁻¹).
  • HRMS : Validate molecular weight (e.g., [M+H]+ via ESI-MS) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Screen against kinases or hydrolases (e.g., acetylcholinesterase) using fluorometric assays (IC50 determination).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 μM range).
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can molecular docking predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target selection : Prioritize receptors with structural homology to indole- or furan-binding proteins (e.g., serotonin receptors, COX-2).
  • Validation : Compare docking scores (ΔG) with experimental IC50 values. Adjust force fields (e.g., AMBER) to account for π-π stacking (indole-furan interactions) .

Q. What strategies address contradictions in experimental vs. computational data (e.g., unexpected reactivity or bioactivity)?

  • Methodological Answer :
  • Theoretical reconciliation : Apply Density Functional Theory (DFT) to model electronic effects (e.g., charge distribution on the diazinane core).
  • Experimental validation : Redesign assays under controlled conditions (e.g., oxygen-free for redox-sensitive reactions).
  • Cross-disciplinary collaboration : Integrate crystallography (X-ray or cryo-EM) to resolve 3D conformation mismatches .

Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?

  • Methodological Answer :
  • Modular synthesis : Replace the 4-methylphenoxyethyl group with electron-withdrawing substituents (e.g., -CF3) to enhance metabolic stability.
  • Bioisosteres : Substitute the furan ring with thiophene or pyrrole to modulate lipophilicity (clogP analysis via ChemAxon).
  • Pharmacokinetics : Use Caco-2 cell monolayers to assess permeability and microsomal assays for CYP450 metabolism .

Q. What advanced separation techniques optimize its purification from complex reaction mixtures?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) for high-resolution separation.
  • Countercurrent chromatography (CCC) : Leverage polarity differences in solvent systems (e.g., hexane/ethyl acetate/methanol/water).
  • Crystallography : Screen solvents (e.g., DMSO/water) to grow single crystals for X-ray analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

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